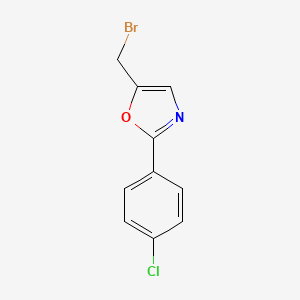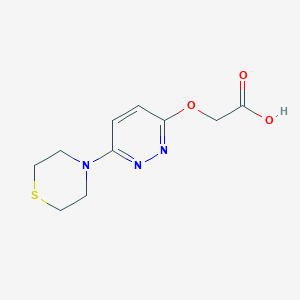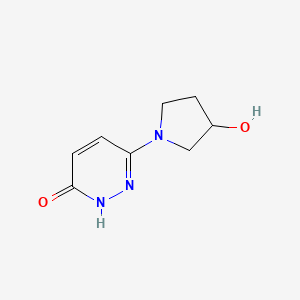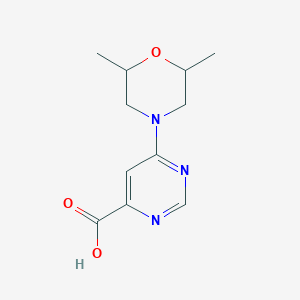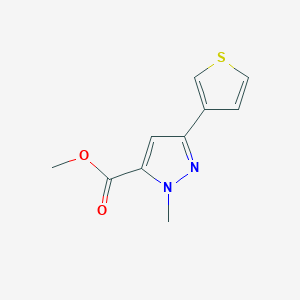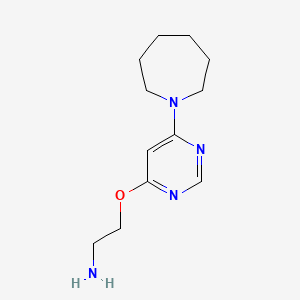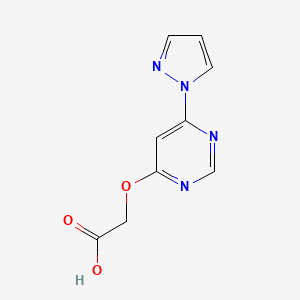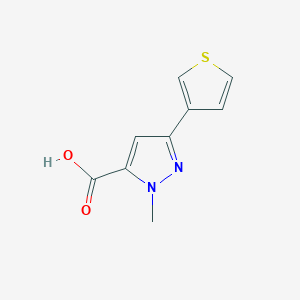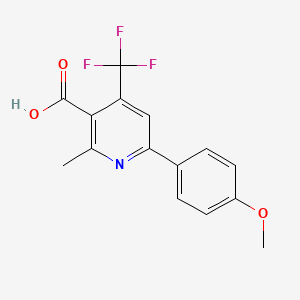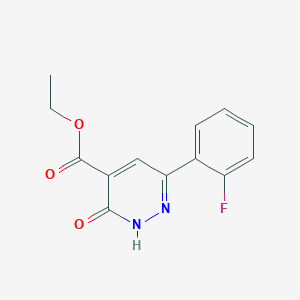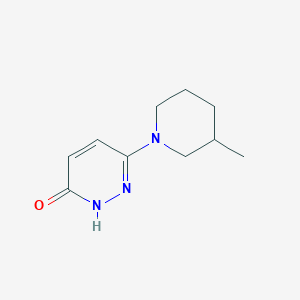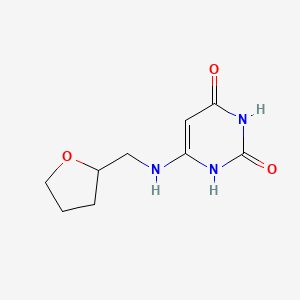
6-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
The compound “6-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidine derivatives can be synthesized through several methods. One common method involves the reaction of β-dicarbonyl compounds with guanidine .Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring would be a tetrahydrofuran ring through a methylene bridge and an amino group .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including substitutions and ring-opening reactions. The specific reactions would depend on the substituents present on the pyrimidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrimidine derivatives are generally stable compounds. They may exhibit varying degrees of solubility, depending on the nature of the substituents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Green Synthesis Methods
A study by Ahadi et al. (2014) describes a green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines, which uses 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione. This method avoids chromatography and recrystallization, simplifying the purification process (Ahadi et al., 2014).
Antimicrobial Applications
Vlasov et al. (2022) report on the synthesis of 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. This compound exhibited moderate antimicrobial activity against various bacterial strains (Vlasov et al., 2022).
Synthesis of Pyrimido[4,5-d]pyrimidones
Hamama et al. (2012) explored the synthesis of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems using 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, demonstrating the versatility of this compound in creating various heterocyclic structures (Hamama et al., 2012).
Biological and Medicinal Research
Cytotoxic Evaluation
Udayakumar et al. (2017) synthesized dihydropyrimidine-2,4(1H,3H)-dione derivatives and conducted preliminary in vitro cytotoxic evaluations, indicating the potential for medicinal applications (Udayakumar et al., 2017).
Interferon Inducers
Krutikov et al. (2022) studied 6-arylaminopyrimidine-2,4(1H,3H)-diones as endogenous interferon inducers, highlighting their therapeutic potential (Krutikov et al., 2022).
Effects on Free Radical Oxidation
Meshcheryakova et al. (2022) investigated the effects of pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation in blood and bone marrow, showing their impact on cellular oxidative processes (Meshcheryakova et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(oxolan-2-ylmethylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c13-8-4-7(11-9(14)12-8)10-5-6-2-1-3-15-6/h4,6H,1-3,5H2,(H3,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOZEEYAUQHCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


